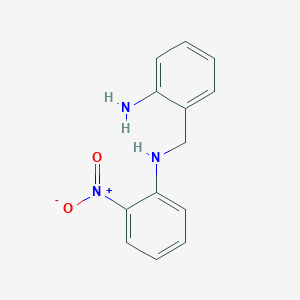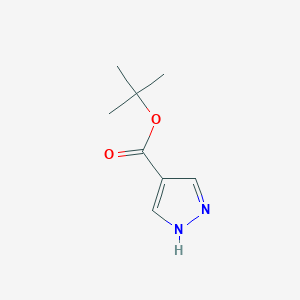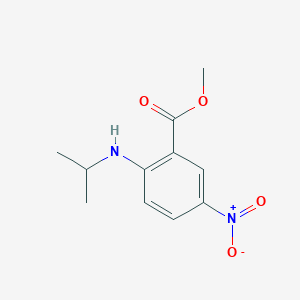![molecular formula C14H24Cl2N2O2 B1392816 2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1273578-04-3](/img/structure/B1392816.png)
2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride
Overview
Description
2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O2 . It has an average mass of 323.259 Da and a mono-isotopic mass of 322.121490 Da .
Molecular Structure Analysis
The molecular structure of 2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride consists of 14 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Green Synthesis Processes : The compound has been involved in green synthesis processes. One such example is the synthesis of 11-{4-[2-(2-hydroxyethoxy) ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine, where the reaction of 11-(1-piperazinyl) dibenzo[b,f][1,4]thiazepine or its dihydrochloride salt with 2-(2-chloroethoxy) ethanol was performed. This process was noted for its high conversion rate and purity, indicating the compound's utility in efficient and clean chemical synthesis (Mahale et al., 2008).
Cardiotropic Activity : Research has been conducted to explore the cardiotropic activity of compounds structurally similar to 2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride. For example, 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized and evaluated for their cardiotropic activity. The findings indicated significant antiarrhythmic activity in specific compounds within the group, showcasing the potential therapeutic applications of these chemical structures (Mokrov et al., 2019).
Antimicrobial Activity : New pyridine derivatives, including those related to the chemical structure of 2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride, have been synthesized and their structures established through various spectral studies. These compounds were screened for antimicrobial activity, displaying variable and modest activity against selected strains of bacteria and fungi. This points towards the potential utility of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Synthesis of β-Lactams : The compound has been used in the synthesis of β-lactams, specifically in a one-pot three-component reaction for the direct conversion of certain alkylhydroxylamine hydrochlorides to furnish 3-spirocyclopropanated 2-azetidinones. This illustrates the compound's role in facilitating complex organic reactions and the synthesis of pharmacologically significant structures (Zanobini et al., 2006).
Development of Reagents : The compound and its derivatives have been used in the development of new reagents. For example, a triazinone-based reagent for O-p-methoxybenzylation has been developed, displaying high functional group tolerance and efficiency in converting a free alcohol into the corresponding p-methoxybenzyl ether under mild heating conditions. This highlights the compound's utility in developing efficient and versatile reagents for chemical synthesis (Fujita et al., 2019).
properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-18-14-5-3-2-4-12(14)11-16-8-7-15-10-13(16)6-9-17;;/h2-5,13,15,17H,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPCYGCYVSXUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCC2CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)

![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)




![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)


![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)

